molecular formula C16H11FO2 B12909135 (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one

Cat. No.: B12909135
M. Wt: 254.25 g/mol
InChI Key: SAYJGBSIAXEFKB-OQLLNIDSSA-N
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Description

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuran-derived aurone characterized by a 4-fluorobenzylidene moiety at position 2 and a methyl group at position 5 of the benzofuran core. Aurones, a subclass of flavonoids, are known for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The (E)-configuration of the exocyclic double bond in this compound is critical for its stereoelectronic properties and interaction with biological targets.

Properties

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-5-methyl-1-benzofuran-3-one

InChI

InChI=1S/C16H11FO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+

InChI Key

SAYJGBSIAXEFKB-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)F)/C2=O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)F)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding benzyl derivative.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuran derivative with potential for pharmacological applications, featuring a fluorobenzylidene moiety.

Structural and Chemical Properties

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one has a molecular formula of C22H23FN2O4C_{22}H_{23}FN_2O_4 and a molecular weight of approximately 396.43 g/mol. The compound contains a fluorobenzylidene moiety, a hydroxyl group, and a piperazine ring.

Applications
The presence of hydroxy and piperazine functionalities suggests potential interactions with biological targets. The compound (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one has a complex multi-functional structure and exhibits antioxidant and antimicrobial activity.

Other benzofuranones and aurones have exhibited therapeutic potential:

  • Aurones Aurones, a class of chemical compounds, have therapeutic applications .
  • (2z)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one: This chemical compound is related to therapeutic aurones .
  • (2z)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one: This compound is also related to therapeutic aurones .

Other similar compounds have the following characteristics:

  • 6-Hydroxybenzofuran This simpler structure with a hydroxyl group exhibits antioxidant properties.
  • Piperazine Derivatives Piperazine rings are neuroactive, with widely varying activity.
  • Fluorinated Aromatics Fluorine substitution enhances bioavailability, focusing on lipophilicity.

Mechanism of Action

The mechanism of action of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorobenzylidene group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison with Structural Analogs

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one 4-Fluorobenzylidene (C2), CH₃ (C5) C=O, C-F, Benzofuranone Not explicitly stated
(Z)-2-((3-Bromothiophen-2-yl)methylene)-5-methylbenzofuran-3(2H)-one 3-Bromothiophene (C2), CH₃ (C5) C=O, C-Br, Thiophene Antimicrobial
2-(4-Fluorobenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one 4-Fluorobenzylidene (C2), OH (C4, C6) C=O, C-F, Dihydroxy Urease inhibition (IC₅₀ = 12.3 µM)
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-Fluorobenzylidene (C2), OH (C6) C=O, C-F, Hydroxy Not reported
(Z)-2-((3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methylbenzofuran-3(2H)-one Thiazolyl-pyrazolyl (C2), CH₃ (C5) C=O, Thiazole, Pyrazole Not explicitly stated

Key Observations :

  • Substituent Position : The position of fluorine (para vs. ortho) and additional groups (e.g., hydroxy, bromothiophene) significantly alter electronic properties and bioactivity.
  • Biological Activity : Hydroxy-substituted analogs (e.g., 4,6-dihydroxy derivative) exhibit potent urease inhibition, highlighting the role of polar groups in enzyme interaction .
  • Halogen Effects : Bromine in thiophene-containing analogs enhances antimicrobial activity, while fluorine improves metabolic stability and lipophilicity .

Analytical Techniques

  • Structural Elucidation : NMR (¹H, ¹³C) and IR spectroscopy are standard for confirming substituents and functional groups (e.g., C=O at ~1700 cm⁻¹) .
  • Crystallography : Software like SHELXL () and ORTEP-3 () are used for refining crystal structures and verifying stereochemistry .

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple substituents (e.g., thiazolyl-pyrazolyl in ) requires multistep syntheses, reducing yields .
  • Data Gaps: Limited biological data for the target compound necessitates further in vitro studies to validate hypothesized activities.

Biological Activity

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H15F O2, with a molecular weight of approximately 270.30 g/mol. The compound features a benzofuran ring system substituted with a 4-fluorobenzylidene group at one end and a methyl group at the other, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methylbenzofuran-3(2H)-one with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction may utilize various catalysts or solvents to optimize yield and purity.

Anticancer Activity

Numerous studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that related compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of GSK3β : Compounds similar to this compound have demonstrated the ability to inhibit glycogen synthase kinase-3β (GSK3β), leading to increased apoptosis in colon and pancreatic cancer cell lines .
  • Induction of ROS Production : The generation of reactive oxygen species (ROS) has been implicated in the cytotoxicity of benzofuran derivatives, resulting in oxidative stress and subsequent cell death .
Cell Line IC50 (µM) Mechanism of Action
HCT116 Colon Cancer9.71GSK3β inhibition, apoptosis
MIA PaCa2 Pancreatic7.48GSK3β inhibition, apoptosis
M-HeLa Cervical Cancer3.27ROS production, DNA damage

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit activity against various bacterial strains and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal that the compound can interact favorably with proteins involved in cancer progression and microbial resistance.

Key Findings from Docking Studies

  • Binding Affinity : The compound shows strong binding affinity towards GSK3β and other kinases involved in tumor growth.
  • Hydrogen Bonding : Interactions through hydrogen bonding with active site residues enhance stability and efficacy.

Case Studies

  • Cytotoxicity Assay : A study involving the evaluation of several benzofuran derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
  • In Vivo Studies : Preliminary in vivo studies on animal models indicate that this compound exhibits reduced tumor growth rates when administered alongside established chemotherapy agents, suggesting potential as an adjunct therapy .

Q & A

Q. How can researchers design analogues with improved metabolic stability while retaining activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position of the benzylidene moiety to reduce CYP450-mediated oxidation. Pharmacokinetic studies (e.g., microsomal stability assays) validate modifications .

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